3-(3-Carboxy-4-hydroxy)phenyl Olsalazine
Description
Properties
Molecular Formula |
C₂₁H₁₄N₂O₉ |
|---|---|
Molecular Weight |
438.34 |
Synonyms |
5-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2,4’-dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic Acid |
Origin of Product |
United States |
Azo Coupling:the Resulting Diazonium Salt Acts As an Electrophile and Reacts with an Electron Rich Aromatic Compound, the Coupling Component.chemrevlett.comin the Synthesis of Olsalazine, the Coupling Component is Another Molecule of 5 Aminosalicylic Acid. the Coupling Reaction is an Electrophilic Aromatic Substitution, Where the Substitution Typically Occurs at the Position Para to the Activating Hydroxyl Group.chemrevlett.comthe Ph of the Reaction Medium is a Critical Parameter to Control During This Step.
Strategies for Introducing the 3-(3-Carboxy-4-hydroxy)phenyl Moiety
The introduction of the third "(3-Carboxy-4-hydroxy)phenyl" unit, which is a salicylic (B10762653) acid moiety, transforms the Olsalazine dimer into a trimeric impurity. This can occur through pathways that are either side reactions in a bulk synthesis or part of a deliberate, multi-step synthetic route designed to produce the impurity as an analytical standard. thieme-connect.de
The synthesis of Olsalazine EP Impurity G and eight other related substances has been reported, indicating that specific, though often complex, synthetic routes can be designed. thieme-connect.de A plausible pathway for the formation of this impurity during Olsalazine synthesis involves the following steps:
Formation of Olsalazine: Two molecules of 5-ASA undergo a diazotization-coupling sequence to form the symmetrical dimer, Olsalazine.
In-situ Diazotization of a Reactant: If unreacted 5-ASA remains, it can be diazotized.
Coupling with Olsalazine: The newly formed 5-ASA diazonium salt can then couple with the already-formed Olsalazine molecule. Since the Olsalazine structure contains activated aromatic rings, it can act as a nucleophilic coupling component, leading to the formation of the trimeric impurity.
This pathway highlights the importance of precise stoichiometric control and reaction quenching to prevent the formation of such process-related impurities.
Green Chemistry Approaches in the Synthesis of Olsalazine Derivatives
Traditional organic syntheses often rely on hazardous solvents and catalysts, generating significant chemical waste. Modern green chemistry principles aim to mitigate this environmental impact. Research into the synthesis of Olsalazine analogs has explored several greener protocols. tandfonline.comresearchgate.net
Key green strategies include:
Use of Water as a Solvent: Replacing volatile organic solvents with water is a primary goal of green chemistry. An efficient synthesis of Olsalazine analogs has been developed using water as the reaction medium. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from many hours to just a few, while also increasing product yields. tandfonline.comfigshare.com A reported method for synthesizing Olsalazine analogs achieved good yields in just two hours under microwave conditions. tandfonline.com
Catalyst-Free Reactions: The development of catalyst-free synthetic methods eliminates the need for potentially toxic and expensive catalysts, simplifying purification and reducing waste. researchgate.netresearchgate.net
One-Pot Procedures: Combining multiple reaction steps into a single pot reduces the need for isolating intermediates, thereby saving solvents, energy, and time. tandfonline.com
Table 2: Comparison of Synthetic Approaches for Olsalazine Analogs This table compares a conventional method with a reported green chemistry approach. tandfonline.comresearchgate.net
| Feature | Conventional Method | Green Chemistry Approach |
| Reaction Time | 82 hours | 2 hours |
| Solvent | Organic Solvents | Water |
| Catalyst | Acid/Base Catalysts | Catalyst-free |
| Yield | Low (e.g., 15%) | High (e.g., 75–77%) |
| Workup | Lengthy separation, column purification | Simple filtration and washing |
Derivatization and Functionalization Studies on the Base Scaffold
The Olsalazine scaffold, with its multiple functional groups (carboxylic acid, hydroxyl, azo bond), is a versatile platform for chemical modification and the development of new derivatives. These studies are aimed at creating analogs or prodrugs with altered physical or biological properties.
Amino Acid Conjugation: Olsalazine analogs have been synthesized by linking two 5-ASA molecules with dicarboxylic amino acids like aspartic acid and glutamic acid. tandfonline.com This is achieved by using benzotriazole-activated amino acids, which react with 5-ASA to form the desired conjugates. tandfonline.comresearchgate.net
Polymer Conjugation: The Olsalazine molecule has been incorporated into polymer backbones. For instance, linear azo polymers have been created through the polymerization of diynes and diazides, with Olsalazine integrated into the structure. researchgate.net
Hydrogel Crosslinkers: In another application, Olsalazine was chemically modified with acryloyl chloride. researchgate.net The resulting "Olsalazine-AC" serves as a pH- and enzyme-responsive azo crosslinker, used to develop hydrogels for controlled-release applications. researchgate.net
These examples demonstrate the chemical tractability of the Olsalazine structure, allowing for its functionalization to create a variety of advanced materials and molecular conjugates.
Isolation and Purification Techniques for Synthetic Intermediates and Final Compound
The isolation and purification of the final product and any intermediates are critical steps to ensure the required purity, especially for pharmaceutical applications. Given that 3-(3-Carboxy-4-hydroxy)phenyl Olsalazine is an impurity, its separation from the main Olsalazine product requires highly efficient techniques. thieme-connect.de
Recrystallization: This is a fundamental technique for purifying solid compounds. A patent for Olsalazine sodium describes a process of inducing crystallization by cooling the reaction mixture, followed by filtration and then recrystallization from water to obtain the purified product. google.com
Chromatographic Methods: For separating complex mixtures of closely related compounds, such as Olsalazine and its impurities, chromatography is indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the isolation and quantification of such compounds. thieme-connect.deasianpubs.org Official pharmacopeial methods often rely on HPLC for purity analysis. thieme-connect.de
Supported Liquid Extraction (SLE): SLE is a modern alternative to traditional liquid-liquid extraction that offers reduced solvent consumption and simplified workflows. mdpi.com It uses a solid, inert support like diatomaceous earth to retain the aqueous phase while the organic phase containing the compound of interest flows through, achieving efficient separation. mdpi.com
The successful isolation of the nine pharmacopeial impurities of Olsalazine for use as analytical standards highlights the necessity of employing these advanced purification strategies to achieve high levels of purity. thieme-connect.de
Advanced Analytical Characterization of 3 3 Carboxy 4 Hydroxy Phenyl Olsalazine
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like 3-(3-Carboxy-4-hydroxy)phenyl Olsalazine (B1677275). A combination of mass spectrometry, nuclear magnetic resonance, and spectrophotometry provides a complete picture of the molecule's atomic composition, connectivity, and functional group arrangement.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 3-(3-Carboxy-4-hydroxy)phenyl Olsalazine, HRMS provides the definitive confirmation of its molecular formula, C21H14N2O9. synzeal.comsimsonpharma.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data This data is a representative example based on the compound's known molecular formula.
| Parameter | Value |
| Molecular Formula | C21H14N2O9 |
| Calculated Monoisotopic Mass | 438.0699 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Observed m/z ([M-H]⁻) | 437.0628 |
| Mass Accuracy | < 5 ppm |
The observed mass in the negative ion mode would correspond to the deprotonated molecule, providing strong evidence for the proposed molecular formula and corroborating the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton of the molecule. For a molecule as complex as this compound, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments This table presents a hypothetical but chemically plausible set of NMR assignments for illustrative purposes, as specific experimental data is not publicly available.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 115-140 | 6.8 - 8.2 | m |
| Quaternary C (Aromatic) | 120-160 | - | - |
| C-OH (Phenolic) | 150-165 | - | - |
| C=O (Carboxylic Acid) | 165-175 | - | - |
| OH (Phenolic/Carboxylic) | - | 9.0 - 13.0 | br s |
The complex aromatic region in the ¹H NMR spectrum would show multiple overlapping multiplets due to the presence of several substituted phenyl rings. The broad singlets at the downfield end of the spectrum would be characteristic of the acidic phenolic and carboxylic acid protons. The ¹³C NMR spectrum would display a large number of signals corresponding to the 21 carbon atoms in the molecule, with the carboxyl carbons appearing at the lowest field. conicet.gov.ar
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its key functional groups.
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the molecule, particularly the conjugated systems. The extended π-system of the azobenzene (B91143) and biphenyl (B1667301) moieties would result in strong UV-Vis absorption at specific wavelengths.
Table 3: Key Spectroscopic Data (IR and UV-Vis) This data is representative of the expected absorptions for the compound's structure.
| Spectroscopic Technique | Characteristic Absorption | Functional Group/Chromophore |
| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad) | O-H stretch (Carboxylic acid & Phenol) |
| ~1700-1680 cm⁻¹ | C=O stretch (Aromatic carboxylic acid) | |
| ~1600-1450 cm⁻¹ | C=C stretch (Aromatic) | |
| ~1500-1480 cm⁻¹ | N=N stretch (Azo group) | |
| UV-Vis Spectrophotometry | λmax ~360 nm | π → π* transition (Azo group) |
| λmax ~280-320 nm | π → π* transition (Biphenyl system) |
Chromatographic Techniques for Separation and Quantitation in Research Matrices
Chromatographic methods are essential for separating the impurity from the active pharmaceutical ingredient (API) and other related substances, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the standard method for the analysis of Olsalazine and its impurities. synzeal.com A validated HPLC method ensures that the analytical procedure is accurate, precise, specific, and robust for its intended purpose, which is typically the quantification of impurities in the drug substance.
The development of a suitable HPLC method would involve optimizing the column type (e.g., C18), mobile phase composition (often a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. Given the polar and acidic nature of the compound, a gradient elution is often necessary to achieve adequate separation from other impurities and the API. nih.gov
Table 4: Representative HPLC Method Parameters and Validation Data The following table illustrates typical parameters for a validated HPLC method for impurity quantification. This is a representative example.
| Parameter | Typical Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Retention Time | ~ 8-12 min (dependent on gradient) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. chemicalbook.com However, due to the high molecular weight, low volatility, and thermal lability of this compound, it is not a suitable candidate for direct GC-MS analysis. The presence of multiple carboxylic acid and phenolic hydroxyl groups would require derivatization to increase its volatility, a process that can be complex and may introduce other analytical challenges. Therefore, GC-MS is generally not considered a primary or practical technique for the characterization of this particular impurity. Liquid chromatography-mass spectrometry (LC-MS) is the preferred hyphenated technique for its analysis. researchgate.net
Conformational Analysis and Stereochemical Investigations
The conformational and stereochemical attributes of this compound are fundamentally dictated by its core azobenzene structure, which consists of two phenyl rings linked by a nitrogen-nitrogen double bond (-N=N-). This linkage is the basis for the molecule's key stereochemical and conformational features.
Conformational Analysis:
The conformation of this compound, like other azobenzene derivatives, is largely defined by the torsional or dihedral angles around the C-N=N-C core. While a crystal structure for this specific derivative is not publicly available, data from a related olsalazine-calcium complex reveals significant insights. In this complex, the olsalazine molecule adopts a non-planar conformation. pharmtech.com The two salicylic (B10762653) acid moieties are not in the same plane, a twist attributed to steric hindrance between the carboxylic acid and hydroxyl groups on the phenyl rings. This inherent non-planarity is a critical aspect of its three-dimensional structure.
Computational modeling and spectroscopic studies of similar azobenzene dicarboxylic acids further support the concept of a twisted conformation in the ground state. The degree of planarity can be influenced by the solvent environment and the electronic nature of the substituents on the phenyl rings. researchgate.net
Stereochemical Investigations:
The primary stereochemical feature of this compound is the E/Z isomerism (also known as cis/trans isomerism) around the central azo bond.
E-isomer (trans): This is the thermodynamically more stable isomer, where the phenyl rings are positioned on opposite sides of the -N=N- double bond. This arrangement minimizes steric repulsion, resulting in a more linear and stable structure. Under normal conditions, this compound is expected to exist predominantly in the E-conformation. researchgate.net
Z-isomer (cis): In this less stable isomer, the phenyl rings are on the same side of the azo bond, leading to a bent molecular shape. The conversion from the E to the Z isomer can be induced by photochemical excitation, typically with UV light. researchgate.net The Z-isomer is thermally unstable and will revert to the more stable E-isomer over time or upon gentle heating. researchgate.net
The presence of different substituents on the phenyl rings, such as the additional carboxy-hydroxyphenyl group in this compound, can influence the properties of the E and Z isomers, including their absorption spectra and the kinetics of their interconversion. researchgate.net The characterization and separation of these isomers are typically achieved using chromatographic techniques like HPLC, coupled with spectroscopic methods such as UV-Vis and NMR spectroscopy.
| Stereochemical Feature | Description | Primary Analytical Techniques |
| E/Z Isomerism | Arises from the restricted rotation around the -N=N- double bond, leading to trans (E) and cis (Z) isomers with distinct spatial arrangements and stability. | HPLC, UV-Vis Spectroscopy, NMR Spectroscopy |
| Conformational Isomerism | Relates to the rotation around single bonds, particularly the C-N bonds, influencing the planarity of the molecule. Steric hindrance often leads to a non-planar conformation. | X-ray Crystallography, Computational Modeling |
Stability Studies under Controlled Research Conditions
The chemical stability of this compound is a critical parameter that influences its handling, storage, and analytical development. Stability studies are typically conducted under forced degradation conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, to identify potential degradation pathways and products. nih.gov
Hydrolytic Stability:
The stability of the compound is assessed at different pH levels to simulate various physiological and environmental conditions.
Acidic Conditions (e.g., 0.1 M HCl): Under strong acidic conditions, the azo linkage in olsalazine and its derivatives is generally stable. nih.gov However, prolonged exposure to harsh acidic conditions at elevated temperatures could potentially lead to some degradation.
Neutral Conditions (e.g., pH 7.0 buffer): In neutral aqueous solutions, this compound is expected to exhibit good stability at room temperature. nih.gov
Alkaline Conditions (e.g., 0.1 M NaOH): Alkaline hydrolysis is a significant degradation pathway for compounds with ester or amide linkages. For azobenzene derivatives like olsalazine, the azo bond can be susceptible to cleavage under strong alkaline conditions, especially with heating. A study on the related compound sulfasalazine (B1682708) showed it was most susceptible to degradation under alkaline hydrolysis. nih.gov
Oxidative Stability:
Exposure to oxidizing agents can lead to the degradation of the molecule.
Oxidizing Agent (e.g., 3% H₂O₂): The azo group and the phenolic hydroxyl groups are potential sites for oxidation. Reaction with hydrogen peroxide can lead to the formation of N-oxides or cleavage of the azo bond, resulting in the formation of smaller aromatic amine and phenol (B47542) derivatives.
Photostability:
As an azobenzene derivative, this compound is expected to be sensitive to light.
Exposure to UV/Vis Light: Irradiation with UV light can induce the E to Z isomerization as discussed in the stereochemistry section. researchgate.net Prolonged exposure can also lead to irreversible photodegradation, potentially involving cleavage of the azo bond and other photochemical reactions. Photostability testing is crucial to determine appropriate storage and handling procedures.
Thermal Stability:
The effect of temperature on the solid-state and solution stability of the compound is a key consideration.
Dry Heat: Thermal stress in the solid state can reveal the intrinsic stability of the compound. Thermogravimetric analysis (TGA) would be used to determine the decomposition temperature. For olsalazine sodium, decomposition is reported to occur around 240°C. researchgate.net A similar thermal stability profile would be expected for its derivatives.
Solution at Elevated Temperature: Heating solutions of the compound can accelerate hydrolysis and other degradation pathways.
Summary of Forced Degradation Studies:
The following table summarizes the typical conditions for forced degradation studies and the expected stability of this compound based on the behavior of related compounds.
| Stress Condition | Typical Reagent/Condition | Expected Stability/Degradation Pathway | Primary Degradation Products (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl, heat | Generally stable, minor degradation possible with heat. | Cleavage products of the azo bond (aminophenols, etc.) |
| Alkaline Hydrolysis | 0.1 M NaOH, heat | Susceptible to degradation, cleavage of the azo bond. | 5-Aminosalicylic acid, 3-amino-4-hydroxybenzoic acid, and related compounds. |
| Oxidative Degradation | 3% H₂O₂, room temperature | Potential for oxidation of the azo group and phenolic rings. | N-oxides, cleavage products. |
| Photodegradation | UV/Vis light exposure | E to Z isomerization, potential for azo bond cleavage. | Z-isomer, various photoproducts. |
| Thermal Degradation | Dry heat (e.g., 80°C) | Stable up to a certain temperature, then decomposition. | Thermal decomposition products. |
The identification and quantification of degradation products are typically performed using stability-indicating HPLC methods coupled with mass spectrometry (LC-MS) to elucidate the structures of the degradants.
Preclinical Metabolic Pathways and Biotransformation of 3 3 Carboxy 4 Hydroxy Phenyl Olsalazine
Mechanisms of Azo-Reductase Cleavage by Commensal Gut Microbiota
The fundamental step in the metabolism of olsalazine (B1677275), a prodrug, is the cleavage of its azo bond (–N=N–). drugbank.comtaylorandfrancis.com This critical biotransformation is not carried out by host enzymes but by azo-reductases produced by the commensal microbiota residing in the colon. nih.govnih.gov The anaerobic environment of the large intestine is conducive to the activity of these bacterial enzymes. taylorandfrancis.com
The mechanism of azo reduction is a flavin-dependent process. nih.gov It involves the transfer of reducing equivalents, typically from NADH or NADPH, to the azo compound via a flavin cofactor (FMN or FAD) within the enzyme's active site. nih.gov This enzymatic reaction splits the olsalazine molecule into two molecules of the therapeutically active agent, 5-aminosalicylic acid (5-ASA). drugbank.com Various bacterial species present in the gut, particularly from the genera Clostridium and Bacteroides, are known to secrete azo-reductases. nih.gov The efficiency of this cleavage is crucial as it ensures that the active drug is released specifically in the colon, the intended site of action for treating inflammatory bowel disease. taylorandfrancis.com
Identification and Structural Characterization of In Vitro and Ex Vivo Metabolites
The primary and most significant metabolites of olsalazine are well-characterized. Following the azo-reductase cleavage in the colon, the main metabolite formed is 5-aminosalicylic acid (5-ASA). nih.govfda.gov
A subsequent major metabolite identified both in vitro and ex vivo is N-acetyl-5-aminosalicylic acid (Ac-5-ASA). fda.govtandfonline.com This acetylation is a significant pathway for the metabolism of 5-ASA and is carried out by N-acetyltransferases present in the colonic epithelium and the liver. fda.gov The extent of acetylation can be influenced by the transit time in the colon. drugbank.com
A minor metabolite of the parent drug, olsalazine, that is formed systemically is olsalazine-O-sulfate (olsalazine-S). drugbank.comfda.gov This sulfated conjugate is formed in the liver. fda.gov
Enzymatic Biotransformation Processes in Isolated Biological Systems (e.g., Liver Microsomes, Cytosols)
While the primary activation of olsalazine occurs in the colon, some systemic metabolism does take place. Studies using isolated biological systems have provided insights into these processes.
Liver Microsomes and Cytosols : A small fraction of absorbed olsalazine, approximately 0.1%, undergoes metabolism in the liver to form olsalazine-O-sulfate. drugbank.comfda.gov The liver is also one of the sites for the acetylation of 5-ASA to Ac-5-ASA, a reaction that can occur in the cytosol of hepatocytes. fda.gov The enzymes responsible for these transformations are sulfotransferases and N-acetyltransferases, respectively. The liver microsomal drug-metabolizing system, which includes cytochrome P-450 enzymes, is generally responsible for the metabolism of a wide range of xenobiotics. google.com
Comparative Metabolic Profiles with Parent Olsalazine and Other Aminosalicylate Prodrugs
Olsalazine is one of several prodrugs designed to deliver 5-ASA to the colon. Its metabolic profile has been compared to other aminosalicylates like sulfasalazine (B1682708) and balsalazide.
| Feature | Olsalazine | Sulfasalazine | Balsalazide |
| Structure | Dimer of 5-ASA | 5-ASA linked to sulfapyridine | 5-ASA linked to 4-aminobenzoyl-β-alanine |
| Activation | Azo-reductase cleavage | Azo-reductase cleavage | Azo-reductase cleavage |
| Metabolites | 5-ASA, Ac-5-ASA, Olsalazine-S | 5-ASA, Sulfapyridine, and their metabolites | 5-ASA and 4-aminobenzoyl-β-alanine |
A key difference lies in the carrier molecule released upon azo bond cleavage. While olsalazine releases a second molecule of 5-ASA, sulfasalazine releases sulfapyridine, which is associated with a higher incidence of adverse effects. nih.gov Balsalazide releases 4-aminobenzoyl-β-alanine, which is largely unabsorbed. Comparative studies have shown that olsalazine delivers high concentrations of 5-ASA to the colon. tandfonline.com
Influence of Gut Microbial Diversity on Compound Metabolism in Preclinical Models
The diversity and composition of the gut microbiota can significantly influence the metabolism of azo-prodrugs like olsalazine. Preclinical studies have demonstrated that the rate of azo bond cleavage is dependent on the presence and activity of specific bacterial populations that produce azo-reductases. nih.gov
Alterations in the gut microbial ecosystem, for instance, through diet or the use of antibiotics, can impact the metabolism of these drugs. nih.gov A higher diversity and abundance of azo-reductase-producing bacteria would theoretically lead to a more efficient release of 5-ASA. Conversely, a dysbiotic gut environment with a reduced capacity for azo-reduction could lead to lower bioavailability of the active drug in the colon and potentially diminished therapeutic efficacy. nih.gov Studies with probiotics have suggested that modulation of the gut microbiota could enhance the metabolism of these drugs.
Molecular and Cellular Mechanisms of Action Preclinical Investigations
Modulation of Inflammatory Signaling Pathways in Cellular Models
Preclinical studies have demonstrated that mesalamine, the active component of Olsalazine (B1677275), significantly modulates critical inflammatory signaling pathways. This modulation occurs through direct interaction with enzymatic pathways and regulation of key transcription factors that govern the inflammatory response.
A primary mechanism of mesalamine is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. drugbank.comnih.govpatsnap.com These enzyme systems are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators. youtube.com The COX pathway produces prostaglandins (B1171923), while the LOX pathway generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). drugbank.comnih.gov These molecules are significantly implicated in the pathogenesis of inflammatory conditions. nih.gov By inhibiting COX and LOX enzymes, mesalamine effectively reduces the synthesis of these inflammatory mediators, thereby dampening the inflammatory cascade in the colonic mucosa. patsnap.comnih.gov This interference with arachidonic acid metabolism is considered a fundamental aspect of its anti-inflammatory action. nih.gov
Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. nih.govwikipedia.org In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. wikipedia.orgnih.gov
Preclinical investigations in mouse intestinal epithelial cell models show that 5-ASA inhibits this process. It specifically blocks the TNF-α-stimulated kinase activity of IKKα towards IκBα. nih.gov This inhibition prevents the phosphorylation and subsequent degradation of IκBα, effectively trapping NF-κB in the cytoplasm in its inactive state. patsnap.comnih.gov By modulating NF-κB activity, mesalamine decreases the transcription of genes that encode for inflammatory proteins. patsnap.com
Consistent with its regulation of NF-κB, mesalamine modulates the production of various cytokines and chemokines. Studies in murine models of ulcerative colitis have shown that Olsalazine treatment leads to a significant decrease in the levels of pro-inflammatory cytokines. researchgate.netnih.gov Conversely, it has been shown to increase the levels of anti-inflammatory cytokines. researchgate.netnih.govnih.gov
Specifically, treatment with Olsalazine has been found to reduce the serum and tissue levels of TNF-α, interleukin-1β (IL-1β), interferon-gamma (IFN-γ), IL-6, and IL-17. researchgate.netnih.govnih.govresearchgate.net At the same time, it elevates the levels of the anti-inflammatory cytokine IL-10 and also increases IL-2. researchgate.netnih.govnih.gov This shift from a pro-inflammatory to a more anti-inflammatory cytokine profile is a key outcome of its mechanism of action. nih.govresearchgate.net Olsalazine has also been shown to inhibit the migration of macrophages in response to leukotriene B4. drugbank.comnih.gov
Table 1: Effect of Olsalazine on Cytokine Levels in Murine Colitis Models This table is interactive. You can sort and filter the data.
| Cytokine | Effect Observed | Model System | Source(s) |
|---|---|---|---|
| Pro-Inflammatory | |||
| Tumor Necrosis Factor-α (TNF-α) | Decreased | DSS-induced colitis in mice | researchgate.netnih.govnih.gov |
| Interleukin-1β (IL-1β) | Decreased | DSS-induced colitis in mice | researchgate.netnih.govnih.gov |
| Interleukin-6 (IL-6) | Decreased | DSS-induced colitis in mice | nih.govresearchgate.net |
| Interleukin-17 (IL-17) | Decreased | DSS-induced colitis in mice | nih.govresearchgate.net |
| Interferon-γ (IFN-γ) | Decreased | DSS-induced colitis in mice | researchgate.netnih.gov |
| Anti-Inflammatory | |||
| Interleukin-10 (IL-10) | Increased | DSS-induced colitis in mice | researchgate.netnih.govnih.gov |
| Interleukin-2 (IL-2) | Increased | DSS-induced colitis in mice | researchgate.netnih.gov |
Receptor Binding and Ligand-Target Interactions in Cellular Systems
Beyond its enzymatic and transcription factor regulation, mesalamine also interacts with specific nuclear receptors. Research has identified Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) as a target for mesalamine. nih.gov PPAR-γ is a nuclear receptor highly expressed in the colon that plays a role in metabolic homeostasis and inflammation. nih.gov Activation of PPAR-γ by agonists can suppress the production of pro-inflammatory cytokines by monocytes. nih.gov Studies have shown that mesalamine can activate PPAR-γ in colorectal cancer cells, suggesting another pathway through which it exerts its anti-inflammatory effects. nih.gov
Antioxidant and Free Radical Scavenging Activities in In Vitro Assays
Mesalamine has demonstrated significant antioxidant properties in various in vitro assays. nih.gov It functions as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced in excess during active inflammation and contribute to tissue damage. nih.govnih.gov In vitro studies have shown that 5-ASA is an effective scavenger of superoxide (B77818) anions, hydrogen peroxide, singlet oxygen, peroxyl radicals, and hypochlorous acid. nih.gov It is also a potent scavenger of nitric oxide and peroxynitrite. nih.gov Furthermore, Olsalazine has been shown to inhibit xanthine (B1682287) oxidase, an enzyme that generates oxygen-derived free radicals. drugbank.comnih.gov This free-radical scavenging ability is considered an important component of its anti-inflammatory effects. nih.govnih.gov
Effects on Epithelial Barrier Function and Integrity in Cell Culture Models
The integrity of the intestinal epithelial barrier is crucial for maintaining gut homeostasis, and its disruption is a hallmark of inflammatory bowel disease. Preclinical research indicates that Olsalazine can positively affect this barrier. In studies using a hydrogel delivery system in DSS-colitis rat models, treatment with an Olsalazine-containing formulation led to the increased expression of the tight junction proteins Zonula occludens-1 (ZO-1) and Occludin (OC-1). nih.gov These proteins are essential for maintaining the structural and functional integrity of the epithelial barrier. The upregulation of ZO-1 and Occludin suggests that Olsalazine contributes to the restoration and maintenance of a more integrated and less permeable colonic epithelium. nih.gov
Pharmacodynamic Assessment in Relevant Preclinical Disease Models (e.g., in vitro organoid models, specific animal models of inflammation)
The pharmacodynamic properties of olsalazine, a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), have been investigated in various preclinical models to elucidate its therapeutic effects on inflammatory bowel disease (IBD). nih.govdrugbank.comdrugbank.com These studies, primarily centered on animal models of colitis, have been crucial in defining the drug's anti-inflammatory mechanisms. While advanced in vitro systems like intestinal organoids are recognized as powerful tools for disease modeling, specific public data on the comprehensive pharmacodynamic assessment of olsalazine within these "mini-guts" is limited. nih.govmdpi.com However, research in other in vitro and in vivo models provides significant insight.
Investigations in In Vitro Models
While extensive studies detailing the pharmacodynamic effects of olsalazine in intestinal organoid models are not widely available in the public literature, related in vitro research provides foundational knowledge of its cellular actions. For instance, studies on olsalazine-derived nanoneedles have demonstrated anti-inflammatory effects in lipopolysaccharide-stimulated macrophage cell cultures. nih.gov In these models, the olsalazine-based compound was shown to downregulate the production of pro-inflammatory cytokines. nih.gov This aligns with the broader understanding that mesalamine, the active moiety of olsalazine, inhibits key inflammatory pathways, including those involving cyclooxygenase (COX) and lipoxygenase, thereby reducing the synthesis of prostaglandins and leukotrienes. drugbank.comyoutube.com
Investigations in Animal Models of Inflammation
The most extensive preclinical pharmacodynamic data for olsalazine comes from animal models of colitis, particularly the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice and rats. nih.govaragen.com This model mimics many of the clinical and histological features of human ulcerative colitis. aragen.comnih.gov
In studies using BALB/c mice with DSS-induced colitis, olsalazine administration has been shown to significantly ameliorate disease symptoms. nih.gov The therapeutic effect is linked to a complex modulation of the immune response. nih.gov Research demonstrates that olsalazine treatment can restore the balance of various cytokines, which are key signaling molecules in the inflammatory cascade. nih.gov Specifically, olsalazine has been found to decrease the colonic tissue levels of several pro-inflammatory cytokines. nih.gov Conversely, it promotes the expression of anti-inflammatory and tissue-reparative cytokines and growth factors. nih.gov
One study found that while olsalazine on its own was only weakly active in a DSS mouse model, its efficacy was significantly enhanced when used in combination with Cyclosporine A, suggesting potential synergistic anti-inflammatory effects. nih.gov Another investigation involving an olsalazine-based nanoneedle embedded in an inulin (B196767) hydrogel (Cu₂(Olsa)/Gel) also showed significant therapeutic effects in DSS-induced colitis models. nih.gov This formulation was found to reduce levels of pro-inflammatory markers and inhibit the activity of myeloperoxidase (MPO), an enzyme associated with oxidative stress and neutrophil infiltration in the colon. nih.gov
The key pharmacodynamic findings from these preclinical animal studies are summarized below.
Table 1: Effect of Olsalazine on Inflammatory Markers in DSS-Induced Colitis Models
This table summarizes the observed changes in key cytokine and growth factor levels in the colonic tissue of mice with DSS-induced colitis following treatment with olsalazine. Data is compiled from published research findings. nih.gov
| Marker Type | Marker Name | Observed Effect of Olsalazine |
| Pro-Inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Decrease |
| Interferon-gamma (IFN-γ) | Decrease | |
| Interleukin-1 beta (IL-1β) | Decrease | |
| Interleukin-17 (IL-17) | Decrease | |
| Interleukin-7 (IL-7) | Decrease | |
| Anti-Inflammatory Cytokines | Interleukin-10 (IL-10) | Increase |
| Interleukin-2 (IL-2) | Increase | |
| Interleukin-22 (IL-22) | Increase | |
| Growth Factors | Epidermal Growth Factor (EGF) | Increase |
| Transforming Growth Factor (TGF) | Increase |
Table 2: Pharmacodynamic Effects of an Olsalazine-Based Nanoneedle/Gel Composite in a DSS-Induced Colitis Rat Model
This table outlines the effects of a novel olsalazine composite (Cu₂(Olsa)/Gel) on inflammatory and oxidative stress markers in a rat model of colitis. nih.gov
| Marker Type | Marker Name | Observed Effect of Cu₂(Olsa)/Gel |
| Pro-Inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Decrease |
| Interleukin-1 beta (IL-1β) | Decrease | |
| Anti-Inflammatory Cytokine | Interleukin-10 (IL-10) | Increase |
| Oxidative Stress Markers | Myeloperoxidase (MPO) Activity | Decrease |
| Malondialdehyde (MDA) | Decrease |
Structure Activity Relationship Sar Studies of Olsalazine and Its Derivatives
Impact of the 3-(3-Carboxy-4-hydroxy)phenyl Moiety on Prodrug Activation
Olsalazine (B1677275), with the chemical name 5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid, is a prodrug specifically designed for targeted drug delivery to the colon. nih.gov It is structurally composed of two molecules of mesalamine (5-aminosalicylic acid, 5-ASA) joined by a central azo bond. drugbank.comnih.gov The entire structure, including the two 3-carboxy-4-hydroxyphenyl moieties (the systematic name for the salicylic (B10762653) acid portions), is critical for its function as a prodrug.
The key to Olsalazine's localized action lies in the azo linkage. This bond is engineered to be stable in the sterile environment of the upper gastrointestinal tract, preventing premature absorption of the drug. drugs.com As the intact molecule transits to the colon, it encounters a high concentration of anaerobic bacteria. These colonic microflora produce azoreductase enzymes that specifically recognize and cleave the azo bond. nih.govwikipedia.org This enzymatic action releases two molecules of the therapeutically active agent, mesalamine, directly at the site of inflammation in conditions like ulcerative colitis. drugbank.comsciencetechindonesia.com
Correlation between Structural Modifications and Biological Activity Profiles
While Olsalazine's primary role is as a prodrug for mesalamine, modifications to its core structure can lead to derivatives with distinct and novel biological activity profiles. Research into these derivatives illustrates the principles of structure-activity relationships, where specific chemical alterations correlate with changes in therapeutic or cytotoxic effects.
One area of investigation has been the synthesis of complex Olsalazine conjugates to explore new therapeutic applications, such as oncology. In one study, Olsalazine was chemically modified and conjugated with polyamidoamine (PAMAM) dendrimers and salicylic acid. nih.gov These novel conjugates were evaluated for their cytotoxic activity against a panel of human cancer cell lines. The results indicated that while free Olsalazine exhibited very low antiproliferative activity, the dendrimer conjugates displayed significant cytotoxicity. nih.gov This demonstrates that conjugating Olsalazine to a larger carrier system can dramatically alter its biological profile, transforming it from a localized anti-inflammatory agent into a potential systemic anticancer agent.
The table below summarizes the growth inhibition data for one of the synthesized conjugates compared to the standard chemotherapeutic agent, cisplatin.
| Compound | Concentration | Cancer Cell Line | Growth Inhibition (%) |
| Olsalazine-PAMAM-Dendrimer-Salicylic Acid-Conjugate 8 | 25 µM | PC-3 (Prostate) | 50.1 |
| Olsalazine-PAMAM-Dendrimer-Salicylic Acid-Conjugate 8 | 25 µM | K-562 (Leukemia) | 55.0 |
| Olsalazine-PAMAM-Dendrimer-Salicylic Acid-Conjugate 8 | 25 µM | MCF-7 (Breast) | 56.4 |
| Cisplatin | 10 µM | PC-3 (Prostate) | <50 |
| Cisplatin | 10 µM | MCF-7 (Breast) | <50 |
| Data sourced from scientific research on Olsalazine derivatives. nih.gov |
Furthermore, studies on derivatives of the active moiety, mesalamine, also provide insight into SAR. For example, the synthesis of Schiff base derivatives of mesalamine resulted in compounds with significant antibacterial activity against Escherichia coli and Staphylococcus aureus, an effect not prominent in the parent molecule or other azo derivatives. sciencetechindonesia.com This suggests that modifying the amino group of the 5-ASA structure can unlock different biological activities. These findings underscore the principle that specific structural modifications to the Olsalazine or mesalamine scaffold can be a fruitful strategy for developing new therapeutic agents with tailored activity profiles.
Computational Chemistry and Molecular Modeling for Predicting Activity
Computational chemistry and molecular modeling are powerful tools for investigating and predicting the biological activity of molecules like Olsalazine and its derivatives at an atomic level. nih.govmdpi.com These methods allow researchers to simulate molecular interactions, rationalize experimental data, and guide the design of new compounds with enhanced properties. mdpi.com
For Olsalazine, molecular docking is a key computational technique. It can be used to predict how Olsalazine and its analogs fit into the active site of bacterial azoreductase, the enzyme responsible for its activation. By calculating binding affinities and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the prodrug and the enzyme, researchers can predict the efficiency of the cleavage reaction. mdpi.com Derivatives with structural modifications can be screened virtually to identify which ones are likely to be the best substrates for the enzyme, prioritizing them for synthesis and experimental testing.
Similarly, molecular docking can model the interaction of the released mesalamine with its therapeutic targets, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov This can help in designing more potent anti-inflammatory agents. Molecular dynamics (MD) simulations can further enhance these studies by modeling the dynamic behavior of the molecule within the enzyme's active site over time, providing a more detailed picture of the binding process and the mechanism of action. mdpi.com
The following hypothetical data table illustrates the type of results that could be generated from a molecular docking study to predict the activation potential of various Olsalazine derivatives.
| Compound | Derivative Modification | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Olsalazine | None (Parent Drug) | Azoreductase | -8.5 | Tyr131, Phe173, Asn105 |
| Derivative A | Methylated Carboxyl Group | Azoreductase | -6.2 | Phe173, Asn105 |
| Derivative B | Halogenated Phenyl Ring | Azoreductase | -9.1 | Tyr131, Phe173, Trp103 |
| Derivative C | Extended Azo Linker | Azoreductase | -7.4 | Tyr131 |
| This table is for illustrative purposes to show potential outputs of computational modeling. |
These computational approaches are invaluable for building robust Structure-Activity Relationship models, enabling a more rational and efficient drug discovery process.
Design Principles for Modulating Release Kinetics and Localized Action
The primary design principle behind Olsalazine is the use of a colon-specific prodrug strategy to achieve localized therapeutic action. nih.gov This approach is based on exploiting the unique enzymatic environment of the large intestine. The azo bond serves as a temporary linker, rendering the drug inactive and preventing its absorption until it reaches the target site, where bacterial azoreductases trigger its release. drugs.com This ensures a high local concentration of the active drug, mesalamine, in the colon, which is crucial for treating inflammatory conditions like ulcerative colitis effectively while minimizing potential systemic exposure. nih.govdrugs.com
The success of this principle has inspired the development of other mesalamine formulations that employ different, yet complementary, design strategies to control release kinetics and achieve localized delivery. Comparing these strategies highlights the versatility of pharmaceutical design in targeting the gastrointestinal tract.
pH-Dependent Release: Formulations like Asacol® use an enteric coating made of polymers (e.g., Eudragit-S) that are insoluble at the low pH of the stomach but dissolve at a neutral or alkaline pH (≥7) found in the terminal ileum and colon. researchgate.net This triggers drug release based on the changing pH along the GI tract.
Time- and Diffusion-Dependent Release: The Pentasa® formulation consists of ethylcellulose-coated microgranules. This design does not depend on pH but allows for the slow, gradual diffusion of mesalamine from the microgranules as they travel through the entire gastrointestinal tract, providing a sustained release profile. researchgate.net
Combined pH- and Matrix-Dependent Release: The Mezavant® XL (Lialda®) system employs a dual-matrix technology. The tablet core is embedded in a lipophilic matrix, which is then coated with a pH-sensitive polymer. This combination provides both a delayed release (due to the coating) and a sustained release (due to the matrix) once the tablet reaches the colon. researchgate.net
The table below compares the design principles of Olsalazine with other common mesalamine formulations.
| Formulation | Brand Name(s) | Core Design Principle | Release Mechanism | Primary Release Site |
| Olsalazine | Dipentum® | Azo-Prodrug | Enzymatic cleavage by bacterial azoreductase | Colon |
| pH-Coated Tablet | Asacol®, Octasa® | pH-Sensitive Coating | pH-triggered dissolution of enteric coat (at pH ≥7) | Terminal Ileum, Colon |
| Multi-Matrix Tablet | Mezavant® XL, Lialda® | pH-Sensitive Coat + Matrix | pH-triggered dissolution followed by slow erosion/diffusion | Colon |
| Microgranules | Pentasa® | Diffusion-Controlling Membrane | Gradual diffusion from coated microgranules (pH-independent) | Small Intestine, Colon |
| Information sourced from studies on mesalamine formulations. researchgate.net |
These varied approaches demonstrate a range of sophisticated design principles used to modulate drug release kinetics for optimized localized action within the gastrointestinal system.
Stereochemical Influences on Molecular Recognition and Biotransformation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition by biological systems, particularly enzymes. While Olsalazine is an achiral molecule and lacks stereocenters, it possesses a key structural feature subject to geometric isomerism: the azo bond (-N=N-). This bond can exist in two different spatial arrangements, the E (trans) isomer and the Z (cis) isomer. wikipedia.org
The E-isomer, where the two phenyl rings are on opposite sides of the azo bond, is generally the more thermodynamically stable and predominant form. The Z-isomer is less stable and can be formed upon exposure to UV light. The biotransformation of Olsalazine—its cleavage into two mesalamine molecules—is catalyzed by bacterial azoreductases in the colon. drugbank.comnih.gov Like most enzymatic reactions, this process is highly dependent on the specific three-dimensional shape of the substrate fitting into the enzyme's active site.
Therefore, the geometric isomerism of the azo bond is expected to have a significant influence on molecular recognition and the rate of biotransformation. It is highly probable that the active site of azoreductase has a strong preference for one isomer over the other, most likely the more stable and linear E-isomer. The specific shape, planarity, and electronic distribution of the E-isomer would allow for optimal binding and positioning within the active site, facilitating the reductive cleavage. The bulkier, bent shape of the Z-isomer might bind less effectively or not at all, leading to a much slower rate of activation.
Once cleaved, Olsalazine yields mesalamine, which is also an achiral molecule. The primary metabolic pathway for mesalamine in the colonic epithelium is acetylation to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA). drugs.com This biotransformation is carried out by N-acetyltransferase enzymes. While the substrate is achiral, the enzymatic process itself is a stereospecific molecular recognition event, where the enzyme precisely orients the mesalamine molecule for the transfer of an acetyl group. Any structural changes to the mesalamine moiety could influence its recognition and metabolism by these enzymes.
Advanced Research Applications and Future Directions
Potential as a Research Probe for Gut Microbiota Studies
The fundamental mechanism of Olsalazine (B1677275) activation—the cleavage of its central azo bond by bacterial azoreductases in the colon to release two molecules of 5-ASA—makes it an inherently valuable probe for studying the functional capacity of the gut microbiome. nih.govnih.gov The efficiency of this conversion can serve as a direct readout of the azoreductase activity within a given microbial community, offering a method to assess the metabolic status and composition of the gut ecosystem.
Recent studies have leveraged this property. For instance, research combining pharmacokinetic analysis with gut microbiota profiling in rat models of ulcerative colitis (UC) has been conducted to see if probiotics like Lactobacillus acidophilus alter Olsalazine metabolism. nih.gov While this particular study found that the probiotic did not significantly affect the colonic exposure of 5-ASA, it demonstrates a clear methodological framework where Olsalazine is used to probe the metabolic interplay between a therapeutic agent and the microbiome. nih.gov
Furthermore, advanced drug delivery systems are being developed that utilize Olsalazine not just as a payload but as a structural component to interact with and modulate the gut environment. A notable example is an Olsalazine-based nanoneedle embedded in an inulin (B196767) hydrogel. nih.gov This composite material was shown to increase the diversity of intestinal microflora and reduce the abundance of pathogenic bacteria like Proteobacteria in animal models of inflammatory bowel disease (IBD), highlighting how Olsalazine-based structures can be used to investigate and manipulate intestinal homeostasis. nih.gov The effects of related azo-bond prodrugs, such as sulfasalazine (B1682708), on restoring dysregulated microbiota composition in colitis models further support the potential of this class of compounds as research tools in microbiome studies. frontiersin.org
Development of Novel Analytical Assays for Olsalazine Derivatives
The growing interest in the specific roles of Olsalazine, its active metabolite 5-ASA, its acetylated form N-acetyl-5-ASA (N-Ac-5-ASA), and various impurities necessitates the development of sophisticated and precise analytical assays. nih.govdrugbank.com One such related compound is 3-(3-Carboxy-4-hydroxy)phenyl Olsalazine, which is listed as Olsalazine EP Impurity G in the European Pharmacopoeia. allmpus.com
The standard method for analyzing these derivatives is High-Performance Liquid Chromatography (HPLC), often used to ensure the purity of the parent drug. allmpus.com However, advanced research applications require the development of novel assays capable of:
Simultaneous Quantification: Measuring the concentrations of Olsalazine, 5-ASA, and N-Ac-5-ASA in various biological matrices (plasma, colonic tissue, fecal matter) to build accurate pharmacokinetic and pharmacodynamic models. nih.gov
Impurity Profiling: Detecting and quantifying specific impurities like this compound to understand their potential biological activity or interference.
Assaying Novel Formulations: Developing methods to characterize the release and stability of Olsalazine from complex delivery systems, such as the nanoneedle/hydrogel composites currently under investigation. nih.gov
These assays are critical for preclinical research to distinguish the effects of the parent prodrug from its metabolites and to ensure the findings are attributable to the correct chemical entity.
| Compound/Derivative Name | Common Analytical Method | Research Application |
| Olsalazine | HPLC, Pharmacokinetic Analysis | Purity testing, measuring prodrug delivery and stability. nih.govallmpus.com |
| 5-Aminosalicylic Acid (5-ASA) | HPLC, Pharmacokinetic Analysis | Quantifying active drug release in the colon. nih.gov |
| N-acetyl-5-ASA (N-Ac-5-ASA) | HPLC, Pharmacokinetic Analysis | Assessing metabolic inactivation pathways of 5-ASA. nih.gov |
| This compound | HPLC | Impurity identification and control in pharmaceutical preparations. allmpus.com |
Exploration of Polypharmacology and Off-Target Interactions in Preclinical Systems
Polypharmacology, the ability of a drug to interact with multiple targets, is a critical area of investigation for understanding its full spectrum of biological effects. While Olsalazine is primarily a prodrug of 5-ASA, preclinical data reveal that the parent molecule itself possesses biological activities and interacts with several molecular targets beyond its intended pathway. drugbank.comnih.gov
These off-target interactions are being explored to uncover additional mechanisms that may contribute to its therapeutic profile or other physiological effects. Key preclinical findings include:
Enzyme Inhibition: Olsalazine has been shown to be an inhibitor of several enzymes, including cyclooxygenases (COX), thiopurine S-methyltransferase, and xanthine (B1682287) oxidase, an enzyme that generates reactive oxygen species. drugbank.comnih.gov The inhibition of xanthine oxidase suggests a mechanism for reducing oxidative stress independent of 5-ASA. nih.gov
Inhibition of Macrophage Migration: In vitro studies have demonstrated that Olsalazine can inhibit the migration of intestinal macrophages, suggesting a direct anti-inflammatory effect by limiting the movement of immune cells to inflamed tissues. drugbank.comnih.gov
Free Radical Scavenging: Research indicates that Olsalazine itself may function as a free radical scavenger, contributing to an antioxidant effect. nih.gov This property has been harnessed in the design of novel Olsalazine-based nanomaterials with reactive oxygen species (ROS) scavenging abilities. nih.gov
Physiological Effects: Olsalazine has been observed to decrease water and sodium absorption and, at higher doses, to accelerate gastric and intestinal transit time in some preclinical and clinical settings. drugbank.comresearchgate.net
These findings suggest that Olsalazine's bioactivity is more complex than initially understood. Exploring these off-target interactions in preclinical systems is crucial for building a comprehensive mechanistic profile and for generating new therapeutic hypotheses.
| Molecular Target/Process | Effect of Olsalazine | Potential Research Implication |
| Cyclooxygenases (COX) | Inhibition | Direct anti-inflammatory action by the prodrug. drugbank.comnih.gov |
| Xanthine Oxidase | Inhibition | Reduction of oxidative stress. drugbank.comnih.gov |
| Thiopurine S-methyltransferase | Inhibition | Potential for drug-drug interactions and modulation of purine (B94841) metabolism. drugbank.com |
| Macrophage Migration | Inhibition | Direct immunomodulatory effects on innate immune cells. drugbank.comnih.gov |
Integration into Multi-Omics Research for Mechanistic Insights
The advent of multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the systems-level impact of a compound. Integrating Olsalazine into multi-omics research can provide deep mechanistic insights into its effects on host and microbial biology. While large-scale multi-omics studies focused specifically on Olsalazine are still emerging, related research provides a clear path forward.
Proteomics: Preclinical studies have already used proteomic approaches to assess Olsalazine's impact on inflammatory pathways. In a mouse model of colitis, Olsalazine treatment was shown to significantly alter the levels of numerous cytokines, increasing anti-inflammatory mediators like IL-10 and decreasing pro-inflammatory ones like TNF-α and IL-1β. nih.gov This provides a proteomic signature of its immunomodulatory effects.
Microbiomics: As discussed, the interaction of Olsalazine with gut bacteria is fundamental to its function. Microbiome analysis via 16S rRNA sequencing is being used to track how Olsalazine-based therapies reshape the microbial community structure. nih.gov
Metabolomics & Lipidomics: The gut microbiome produces a vast array of metabolites, such as short-chain fatty acids (SCFAs), which are crucial for gut health. Studies on related drugs show they can distinctly alter the synthesis of key bacterial metabolites. ucl.ac.uk Furthermore, research in IBD has identified significant alterations in lipid profiles, and drugs that act in the gut can influence these pathways. mdpi.com A metabolomics approach could elucidate how Olsalazine and its metabolites affect both microbial and host metabolic networks.
By combining these different "omics" layers, researchers can construct comprehensive models of Olsalazine's mechanism of action. nih.govnih.gov For example, a multi-omics study could simultaneously measure changes in host gene expression (transcriptomics), cytokine levels (proteomics), microbial composition (microbiomics), and metabolite production (metabolomics) in a preclinical model, providing a holistic view of its therapeutic effects.
| Cytokine | Effect of Olsalazine in a DSS-induced Colitis Mouse Model nih.gov |
| TNF-α | ↓ Decreased |
| IFN-γ | ↓ Decreased |
| IL-1β | ↓ Decreased |
| IL-17 | ↓ Decreased |
| IL-10 | ↑ Increased |
| TGF-β1 | ↑ Increased |
Unexplored Biological Activities and Therapeutic Hypotheses in Non-Clinical Settings
The unique properties and off-target effects of Olsalazine give rise to several unexplored biological activities and therapeutic hypotheses that warrant investigation in non-clinical or preclinical systems. These hypotheses are generally based on the activities of the parent molecule rather than the released 5-ASA.
Antioxidant Therapy: The demonstrated ability of Olsalazine to inhibit xanthine oxidase and scavenge free radicals suggests its potential application in diseases characterized by high levels of oxidative stress, beyond the gut. nih.govdrugbank.comnih.gov Preclinical models of ischemia-reperfusion injury or neurodegenerative diseases, where oxidative damage is a key pathological feature, could be valuable systems for exploring this activity.
Modulation of Other Inflammatory Conditions: The finding that Olsalazine inhibits macrophage migration suggests it could be investigated in other inflammatory conditions where macrophage infiltration is a critical step, such as atherosclerosis or certain forms of arthritis, in non-clinical models. drugbank.comnih.gov
Targeted Microbiome Modulation: The development of novel Olsalazine derivatives or conjugates could lead to agents designed not just to deliver a therapeutic but to selectively inhibit or promote the growth of specific bacterial species. By modifying the core structure, it may be possible to create probes that are metabolized only by certain bacterial enzymes, allowing for more targeted manipulation of the gut microbiota for research purposes.
Investigating Epithelial Barrier Function: Olsalazine's effect on water and ion transport suggests a direct interaction with the intestinal epithelium. drugbank.com Further non-clinical research could explore its potential to modulate epithelial barrier integrity, a process disrupted in many gastrointestinal and systemic diseases.
These hypotheses provide fertile ground for future preclinical research, potentially expanding the utility of the Olsalazine chemical scaffold into new therapeutic areas.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in olsalazine studies?
- Nonlinear Regression : Fit data to sigmoidal (Hill equation) or log-logistic models using GraphPad Prism.
- EC50/IC50 Calculation : Report confidence intervals and apply F-testing to compare potency across experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
